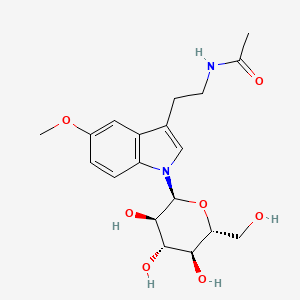
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is a chemical compound that serves as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt. This compound is a glucuronide derivative of Melatonin, a hormone that plays a crucial role in regulating circadian rhythms and acts as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves multiple steps. The starting material is typically Melatonin, which undergoes a series of chemical reactions to introduce the glucuronide moiety. The reaction conditions often involve the use of solvents like methanol, ethanol, water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucuronides.
Scientific Research Applications
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.
Biology: The compound is studied for its role in biological processes, particularly in relation to melatonin metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its antioxidant properties and its role in regulating circadian rhythms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves its interaction with melatonin receptors. The compound acts as an agonist at the MT1 and MT2 receptors, similar to melatonin. This interaction helps regulate circadian rhythms and provides antioxidant protection. The molecular targets include various enzymes and receptors involved in melatonin metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymelatonin: A naturally occurring metabolite of melatonin with similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin derivative that acts as a precursor to melatonin and has similar biological activities.
Uniqueness
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability. This makes it a valuable intermediate in the synthesis of other melatonin derivatives and glucuronide compounds.
Properties
Molecular Formula |
C19H26N2O7 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-[5-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O7/c1-10(23)20-6-5-11-8-21(14-4-3-12(27-2)7-13(11)14)19-18(26)17(25)16(24)15(9-22)28-19/h3-4,7-8,15-19,22,24-26H,5-6,9H2,1-2H3,(H,20,23)/t15-,16-,17+,18-,19+/m1/s1 |
InChI Key |
CJEWBCBXNUGMNH-FQBWVUSXSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


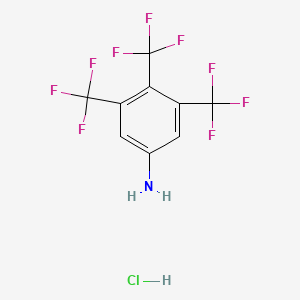
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
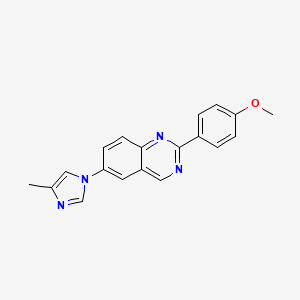
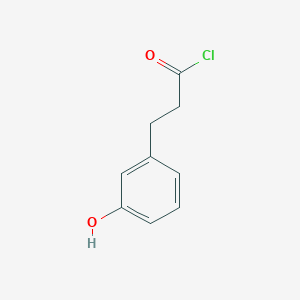


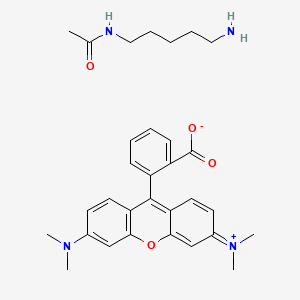

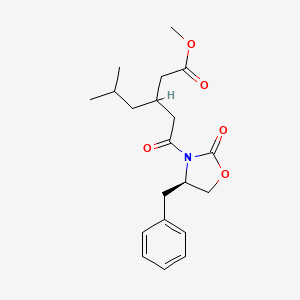




![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
